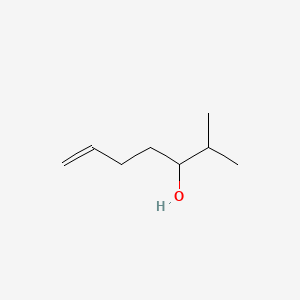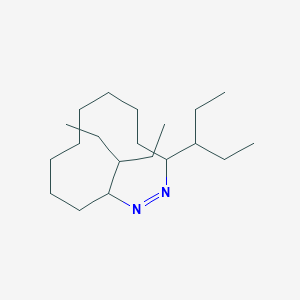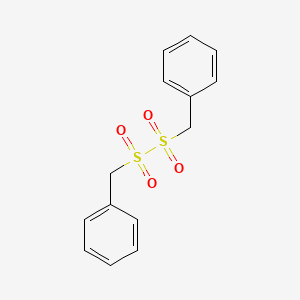
1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a chemical compound characterized by the presence of two benzyl groups attached to a disulfane core with four oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves the reaction of benzyl chloride with sulfur dioxide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or disulfides.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of thiols or disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, such as sulfoxides or thiols, which can interact with biological molecules and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can be compared with other similar compounds, such as:
- 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- 3,3’-(1,1,2,2-Tetraoxo-1lambda~6~,2lambda~6~-disulfane-1,2-diyl)bis(2-aminopropanoic acid)
These compounds share similar structural features but differ in their substituents and specific properties
Eigenschaften
CAS-Nummer |
76625-87-1 |
|---|---|
Molekularformel |
C14H14O4S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
benzylsulfonylsulfonylmethylbenzene |
InChI |
InChI=1S/C14H14O4S2/c15-19(16,11-13-7-3-1-4-8-13)20(17,18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
LTZFYYXCKJKTFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)S(=O)(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


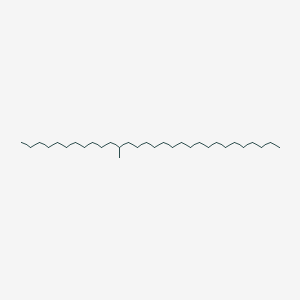

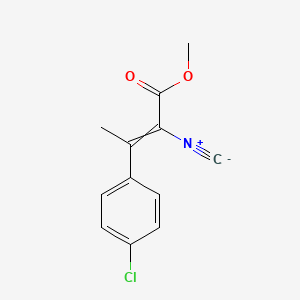
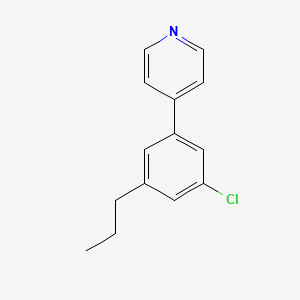

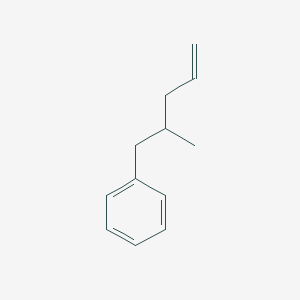

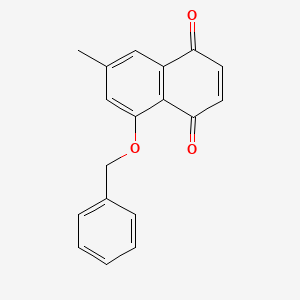
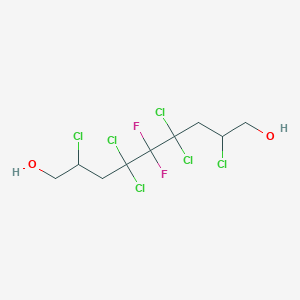
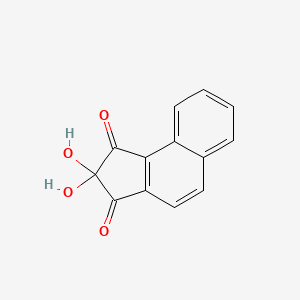

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
